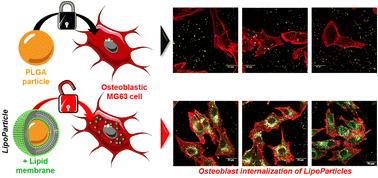LipoParticles: a lipid membrane coating onto polymer particles to enhance the internalization in osteoblast cells†
Nanoscale Pub Date: 2023-11-02 DOI: 10.1039/D3NR03267A
Abstract
LipoParticles, core–shell assemblies consisting of a polymer core coated by a lipid membrane, are promising carriers for drug delivery applications with intracellular targets. This is of great interest since it is actually challenging to treat infections involving intracellular bacteria such as bone and joint infections where the bacteria are hidden in osteoblast cells. The present work reports for the first time to the best of our knowledge the proof of enhanced internalization of particles in osteoblast cells thanks to a lipid coating of particles (= LipoParticles). The ca. 300 nm-sized assemblies were elaborated by reorganization of liposomes (composed of DPPC/DPTAP 10/90 mol/mol) onto the surface of poly(lactic-co-glycolic acid) (PLGA) particles, and were characterized by dynamic light scattering (DLS), transmission electron microscopy (TEM), and zetametry. Optimization of these assemblies was also performed by adding poly(ethylene glycol) (PEG) chains on their surface (corresponding to a final formulation of DPPC/DPTAP/DPPE-PEG5000 8/90/2 mol/mol/mol). Interestingly, this provided them colloidal stability after their 20-fold dilution in PBS or cell culture medium, and made possible their freeze-drying without forming aggregates after their re-hydration. Their non-cytotoxicity towards a human osteoblast cell line (MG63) was also demonstrated. The enhanced internalization of LipoParticles in this MG63 cell line, in comparison with PLGA particles, was proven by observations with a confocal laser scanning microscope, as well as by flow cytometry assays. Finally, this efficient internalization of LipoParticles in MG63 cells was confirmed by TEM on ultrathin sections, which also revealed localization close to intracellular Staphylococcus aureus.


Recommended Literature
- [1] Aerobic oxidative esterification of 5-hydroxymethylfurfural to dimethyl furan-2,5-dicarboxylate by using homogeneous and heterogeneous PdCoBi/C catalysts under atmospheric oxygen†
- [2] Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach
- [3] Adsorption and binding of capping molecules for highly luminescent CdSenanocrystals – DFT simulation studies†
- [4] An efficient [3+2] annulation for the asymmetric synthesis of densely-functionalized pyrrolidinones and γ-butenolides†
- [5] Anisotropic magnetoresistance and electronic features of the candidate topological compound praseodymium monobismuthide†
- [6] Solventless microwave-assisted chlorodehydroxylation for the conversion of alcohols to alkyl chlorides
- [7] DMAP mediated one-pot domino thienannulation: a versatile, regioselective and green mechanochemical route to naphtho[2,3-b]thiophenes†‡
- [8] A method for the determination of silver in ores and mineral products by atomic-absorption spectroscopy
- [9] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [10] High-throughput quantitative top-down proteomics










